molecular formula C13H18O2 B12332010 Ethyl 3-(4-ethylphenyl)propanoate CAS No. 488814-80-8

Ethyl 3-(4-ethylphenyl)propanoate

Cat. No.: B12332010
CAS No.: 488814-80-8
M. Wt: 206.28 g/mol
InChI Key: AGFKWIGAUOFUBT-UHFFFAOYSA-N
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Description

3-(4-Ethyl-phenyl)-propionic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is derived from 3-(4-ethyl-phenyl)-propionic acid and ethanol, resulting in an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(4-ethyl-phenyl)-propionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(4-ethyl-phenyl)-propionic acid+ethanolacid catalyst3-(4-ethyl-phenyl)-propionic acid ethyl ester+water\text{3-(4-ethyl-phenyl)-propionic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{3-(4-ethyl-phenyl)-propionic acid ethyl ester} + \text{water} 3-(4-ethyl-phenyl)-propionic acid+ethanolacid catalyst​3-(4-ethyl-phenyl)-propionic acid ethyl ester+water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 3-(4-ethyl-phenyl)-propionic acid and ethanol.

    Reduction: 3-(4-ethyl-phenyl)-propanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethyl-phenyl)-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-phenyl)-propionic acid ethyl ester in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can be hydrolyzed by esterases to release the active acid form, which can then interact with its target. The exact pathways and molecular targets depend on the specific biological context and the nature of the ester.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methyl-phenyl)-propionic acid ethyl ester
  • 3-(4-Isopropyl-phenyl)-propionic acid ethyl ester
  • 3-(4-Butyl-phenyl)-propionic acid ethyl ester

Uniqueness

3-(4-Ethyl-phenyl)-propionic acid ethyl ester is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially altering its interaction with biological targets compared to its methyl, isopropyl, or butyl analogs.

Properties

CAS No.

488814-80-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

ethyl 3-(4-ethylphenyl)propanoate

InChI

InChI=1S/C13H18O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

AGFKWIGAUOFUBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)OCC

Origin of Product

United States

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